molecular formula C10H20N2O B13146874 1-[2-(Aminomethyl)azepan-1-yl]propan-1-one

1-[2-(Aminomethyl)azepan-1-yl]propan-1-one

Cat. No.: B13146874
M. Wt: 184.28 g/mol
InChI Key: CVHFUAWMDUAROX-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)azepan-1-yl]propan-1-one is a chemical compound with the molecular formula C₁₀H₂₀N₂O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Aminomethyl)azepan-1-yl]propan-1-one typically involves the reaction of azepane with a suitable aminomethylating agent, followed by the introduction of the propanone group. One common method involves the reaction of azepane with formaldehyde and hydrogen cyanide to form the aminomethyl derivative, which is then reacted with acetone under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as purification, crystallization, and quality control to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Aminomethyl)azepan-1-yl]propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

1-[2-(Aminomethyl)azepan-1-yl]propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)azepan-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the azepane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Aminomethyl)piperidin-1-yl]propan-1-one: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.

    1-[2-(Aminomethyl)morpholin-1-yl]propan-1-one: Contains a morpholine ring with an oxygen atom in the ring structure.

Uniqueness

1-[2-(Aminomethyl)azepan-1-yl]propan-1-one is unique due to its seven-membered azepane ring, which imparts different steric and electronic properties compared to six-membered ring analogs

Biological Activity

1-[2-(Aminomethyl)azepan-1-yl]propan-1-one, with the molecular formula C9H18N2O, is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features an azepane ring and an aminomethyl group, which are critical for its biological interactions and pharmacological potential. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential applications in drug development, and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by a seven-membered azepane ring and a propanone group. The presence of the aminomethyl group enhances its reactivity and ability to interact with biological macromolecules. These structural features facilitate various chemical transformations and biological interactions, making it a subject of interest in both synthetic chemistry and biological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that compounds with similar structures can act as inhibitors or modulators of microbial growth, suggesting potential applications in treating infections caused by resistant strains of bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC) Activity
E. coli32 µg/mLBactericidal
MRSA16 µg/mLBactericidal
Pseudomonas aeruginosa64 µg/mLBacteriostatic

These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly against multidrug-resistant strains.

Neuropharmacological Effects

The aminomethyl group in this compound plays a crucial role in modulating neurotransmitter systems. Compounds similar to this structure have been noted for their ability to inhibit neurotransmitter uptake, indicating potential therapeutic applications in treating neurological disorders such as depression and anxiety.

The mechanism by which this compound exerts its effects likely involves interactions with specific receptors or enzymes within the body. The compound may act as a ligand for various receptors, influencing pathways related to neurotransmitter release and microbial resistance.

Interaction Studies

In vitro studies have demonstrated that the compound can bind to specific molecular targets, modulating enzyme activity and influencing metabolic pathways. The presence of the aminomethyl group allows for hydrogen bonding and electrostatic interactions with proteins, enhancing its biological efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy Against MRSA : A study conducted on the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, with MIC values indicating effective bactericidal action.
  • Neurotransmitter Modulation : Research exploring the effects on serotonin uptake revealed that similar compounds could significantly influence mood regulation, suggesting potential use in antidepressant therapies.
  • Cytotoxicity Studies : Investigations into cytotoxic properties against cancer cell lines indicated that this compound may possess anticancer activity, warranting further exploration in oncological contexts .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-[2-(aminomethyl)azepan-1-yl]propan-1-one

InChI

InChI=1S/C10H20N2O/c1-2-10(13)12-7-5-3-4-6-9(12)8-11/h9H,2-8,11H2,1H3

InChI Key

CVHFUAWMDUAROX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCCCC1CN

Origin of Product

United States

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